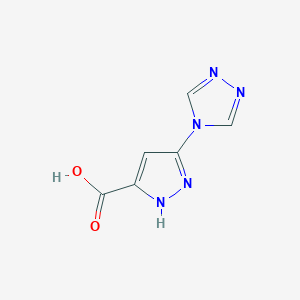![molecular formula C21H29NO2 B1385236 N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline CAS No. 1040684-54-5](/img/structure/B1385236.png)
N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline
Vue d'ensemble
Description
N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline, also known as IPBOA, is an aromatic amine that has been widely used in the scientific community as a reagent for organic synthesis. It is a versatile compound with a wide range of applications in laboratory experiments.
Applications De Recherche Scientifique
Facile Synthesis and Derivatives Production
N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline is a compound that seems to be involved in the facile synthesis and production of derivatives in organic chemistry. It's part of the broader family of benzyl compounds known for their functional utility in synthesizing various proline derivatives and other complex molecules.
Synthesis of Functionalized Proline Derivatives : N-Benzyl-4-acetylproline, for instance, is synthesized through a tandem cationic aza-Cope rearrangement-Mannich reaction, showcasing the use of benzyl compounds in producing functionalized amino acids under mild conditions (Cooke, Bennett, & McDaid, 2002).
Production of Epoxy Amino Acids : The derivatives of 2-amino-4-pentenoic acid (allylglycine) are efficiently resolved and transformed into epoxy amino acids, which further lead to the synthesis of 4-hydroxyproline derivatives, indicating the versatility of benzyl-related compounds in creating complex structures (Krishnamurthy et al., 2014).
Stereoselective Synthesis : The compound is also involved in the stereoselective synthesis of N-benzyl (2S,3S,4S)-3-hydroxy-4-methylproline, demonstrating its utility in creating stereochemically complex molecules (Hiremath et al., 2016).
Oxidation and Metabolic Studies : Interestingly, studies on the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450, reveal insights into the metabolic fate and potential pharmaceutical implications of such compounds (Cerny & Hanzlik, 2006).
Synthesis of Hydroxyproline Benzyl Esters : The synthesis of 3-hydroxyproline benzyl esters from alpha-alkyl and alpha-alkoxy N-protected aminoaldehydes with benzyl diazoacetate indicates the role of these compounds in synthesizing specific proline derivatives (Angle & Belanger, 2004).
Synthesis of Anticonvulsant Compounds : The structure-activity relationship for the N-benzyl group in antiepileptic agents like lacosamide suggests the importance of benzyl derivatives in medicinal chemistry (Salomé et al., 2010).
Formation of Antimicrotubule Agents : The synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides indicates the potential of such compounds in creating antimicrotubule agents with potential anticancer properties (Stefely et al., 2010).
Propriétés
IUPAC Name |
N-[[4-(3-methylbutoxy)phenyl]methyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-16(2)12-13-23-20-10-8-18(9-11-20)15-22-19-6-5-7-21(14-19)24-17(3)4/h5-11,14,16-17,22H,12-13,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGVMPYHEOHFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)
![Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385163.png)

![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)


![(3Ar,4s,9bs)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385169.png)

![3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385171.png)

